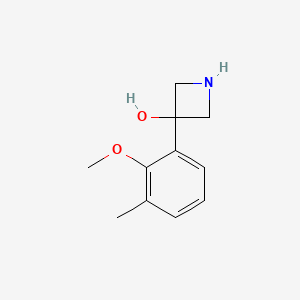

3-(2-Methoxy-3-methylphenyl)azetidin-3-ol

Description

Contextualization of Azetidine (B1206935) Scaffolds in Modern Organic and Medicinal Chemistry Research

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have emerged as "privileged scaffolds" in modern drug discovery. researchgate.net Their unique conformational constraints and stereochemical complexity make them attractive building blocks for creating diverse molecular architectures. The strained four-membered ring of azetidine is more stable than that of its three-membered counterpart, aziridine, yet it is reactive enough to participate in a variety of chemical transformations. This balance of stability and reactivity allows for the synthesis of complex molecules with well-defined three-dimensional shapes. researchgate.net

The incorporation of an azetidine ring into a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These properties are critical for determining the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. In the context of central nervous system (CNS) drug discovery, the ability to fine-tune these parameters is particularly crucial for achieving blood-brain barrier penetration. nih.gov Azetidine derivatives have been explored for a wide range of therapeutic applications, including as antibacterial, antiviral, and anticancer agents, as well as for the treatment of neurological disorders. researchgate.net

Rationale for Academic Investigation into 3-Substituted Azetidin-3-ol (B1332694) Derivatives

Within the broader class of azetidines, 3-substituted azetidin-3-ol derivatives represent a particularly interesting area of research. The presence of a hydroxyl group at the 3-position provides a handle for further functionalization, allowing for the creation of libraries of compounds with diverse substituents. This structural feature is also significant from a biological perspective, as the hydroxyl group can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors.

The aryl group at the 3-position is a key determinant of the biological activity of these compounds. Research into 3-aryl-azetidine derivatives has shown that they can act as potent and selective ligands for monoamine transporters, which are important targets for the treatment of depression, anxiety, and other neuropsychiatric disorders. nih.gov The ability to modulate the electronic and steric properties of the aryl ring provides a means to tune the affinity and selectivity of these compounds for different transporters. For example, a series of 3-aryl-3-arylmethoxy-azetidines were found to be selective serotonin (B10506) reuptake inhibitors (SERTs), with some analogs exhibiting low nanomolar affinity. nih.gov This highlights the potential of the 3-aryl-azetidin-3-ol scaffold as a versatile platform for the design of novel CNS-active agents.

Overview of Key Research Domains for 3-(2-Methoxy-3-methylphenyl)azetidin-3-ol

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential areas of investigation within medicinal chemistry. Based on the known activities of structurally related 3-aryl-azetidin-3-ol derivatives, the primary research domains for this compound would likely include:

Central Nervous System (CNS) Disorders: The presence of the 3-phenylazetidin-3-ol (B2517403) core suggests a strong potential for activity at CNS targets. researchgate.net The methoxy (B1213986) and methyl substituents on the phenyl ring can influence the compound's lipophilicity and its ability to cross the blood-brain barrier, making it a candidate for investigation in models of depression, anxiety, and neurodegenerative diseases.

Monoamine Transporter Inhibition: As with other 3-aryl-azetidines, this compound could be evaluated for its ability to inhibit the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. nih.gov The substitution pattern on the phenyl ring would be expected to play a crucial role in determining its potency and selectivity for the different transporters.

The following table provides examples of 3-aryl-azetidine derivatives and their documented biological activities, illustrating the potential therapeutic applications of this class of compounds.

| Compound Name | Biological Activity/Target |

| 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine | Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Affinity |

| A series of 3-aryl-3-azetidinyl acetic acid methyl esters | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition |

| Novel azetidines based on the 3-aryl-3-oxypropylamine scaffold | Triple Reuptake Inhibitors (TRIs) |

Table 1: Examples of Biologically Active 3-Aryl-Azetidine Derivatives

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-(2-methoxy-3-methylphenyl)azetidin-3-ol |

InChI |

InChI=1S/C11H15NO2/c1-8-4-3-5-9(10(8)14-2)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |

InChI Key |

RONYBPOYWMFWRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2(CNC2)O)OC |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of the Azetidin 3 Ol Scaffold

Ring-Opening Reactions of the Azetidine (B1206935) Core

The inherent strain of the azetidine ring is a primary driver for its chemical transformations, particularly ring-opening reactions. These reactions relieve the strain and provide access to a variety of functionalized acyclic amines or larger heterocyclic systems.

The azetidine ring can be opened by various nucleophiles. However, due to the relative stability of the ring compared to aziridines, this process often requires activation of the azetidine nitrogen. This is typically achieved by converting the nitrogen into a better leaving group, for example, through protonation under acidic conditions or by quaternization to form an azetidinium salt. nih.gov

The subsequent nucleophilic attack generally proceeds via an SN2 mechanism. The regioselectivity of the attack on unsymmetrical azetidinium ions is dictated by a combination of steric and electronic factors. Nucleophiles tend to attack the less sterically hindered carbon adjacent to the nitrogen. However, electronic effects can override steric hindrance; for instance, substituents that can stabilize a positive charge in the transition state, such as aryl or vinyl groups, can direct the nucleophile to the more substituted carbon. In the case of a 3-aryl-azetidin-3-ol, after N-activation, a nucleophile could attack either the C2 or C4 position, leading to a γ-amino alcohol derivative.

Azetidines, particularly those with specific substitution patterns, can undergo decomposition in acidic environments. Studies on N-aryl azetidines have shown that protonation of the azetidine nitrogen can initiate an intramolecular, nucleophilic ring-opening cascade if a suitable internal nucleophile is present. nih.gov For a compound like 3-(2-Methoxy-3-methylphenyl)azetidin-3-ol, while it is a C-aryl azetidine, the principle of acid-catalyzed ring-opening remains pertinent. The stability of the compound in an acidic medium is largely dependent on the pKa of the azetidine nitrogen. nih.gov A lower pKa would mean that harsher acidic conditions are required to protonate the nitrogen, thereby increasing the compound's stability against this decomposition pathway. nih.gov If protonated, the strained ring becomes susceptible to cleavage, potentially leading to rearranged or decomposed products.

The considerable ring strain of azetidines makes them excellent substrates for reactions driven by strain release. rsc.org These transformations can lead to the formation of highly substituted acyclic amines or expanded ring systems, which are valuable synthetic intermediates. rsc.org The energy gained by opening the four-membered ring facilitates these reactions. uni-mainz.denih.gov Strain-release-driven reactions have been employed in various synthetic strategies, including multicomponent reactions to create diverse libraries of functionalized azetidines and subsequent ring-opening to access other scaffolds. bris.ac.uknih.gov For this compound, such reactions could be triggered by appropriate reagents to yield γ-amino alcohols or, through more complex rearrangements, larger heterocyclic structures like piperidines. rsc.org

Transformations of the 3-Hydroxyl Moiety

The tertiary hydroxyl group at the C3 position of the azetidine ring is a key functional handle for further derivatization, allowing for the introduction of diverse functionalities and modification of the compound's physicochemical properties.

The tertiary alcohol in 3-aryl-azetidin-3-ols cannot be directly oxidized to a ketone. However, the analogous secondary alcohol, 3-hydroxyazetidine, can be oxidized to the corresponding azetidin-3-one (B1332698). Azetidin-3-ones are versatile synthetic intermediates for producing functionalized azetidines. nih.gov While not directly applicable to the tertiary alcohol of this compound, the synthesis of related azetidin-3-one structures is a significant area of research. These ketones are typically synthesized through methods like the decomposition of α-amino-α′-diazo ketones or the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov The resulting azetidin-3-one can then serve as a precursor for various C3-functionalized azetidines.

The 3-hydroxyl group can be readily converted into ethers and esters, which can serve as isosteres for other functional groups in medicinal chemistry. nih.gov A notable method for ether synthesis involves the Brønsted acid-catalyzed reaction of 3-aryl-azetidinols with various alcohols. This approach is advantageous as it avoids the use of strong bases and proceeds by selectively activating the tertiary benzylic alcohol, leading to the formation of 3-alkoxy-3-aryl-azetidines while keeping the strained ring intact. nih.gov

| Alcohol Substrate | Acid Catalyst | Solvent | Outcome |

|---|---|---|---|

| Primary Alcohols (e.g., Methanol, Ethanol) | Brønsted Acid (e.g., CSA, TfOH) | Dichloromethane (DCM) | Formation of corresponding 3-alkoxy-3-aryl-azetidine |

| Secondary Alcohols (e.g., Isopropanol) | Brønsted Acid (e.g., CSA, TfOH) | Dichloromethane (DCM) | Formation of corresponding 3-alkoxy-3-aryl-azetidine |

Esterification of the 3-hydroxyl group can be achieved using standard acylation methods, such as reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine). These reactions provide access to a wide range of azetidine-3-yl esters, further expanding the chemical space accessible from the parent alcohol.

Functionalization of the 2-Methoxy-3-methylphenyl Substituent

The 2-methoxy-3-methylphenyl group offers two primary avenues for functionalization: reactions directly on the aromatic ring and modifications of the methyl side-chain.

Aromatic Substitution Reactions

The reactivity and regioselectivity of electrophilic aromatic substitution on the 2-methoxy-3-methylphenyl ring are governed by the directing effects of the methoxy (B1213986) and methyl substituents. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating and ortho-, para-directing. The methoxy group is a stronger activating group due to its ability to donate electron density to the ring through resonance. nih.gov

In this specific substitution pattern, the positions ortho and para to the activating groups are key. The methoxy group at position 2 directs incoming electrophiles to its ortho (position 3, already occupied by the methyl group) and para (position 5) positions. The methyl group at position 3 directs to its ortho (positions 2 and 4) and para (position 6) positions. The combined influence of these two groups suggests that electrophilic substitution will preferentially occur at positions 4, 5, and 6. Steric hindrance from the adjacent methyl and azetidinyl groups may influence the distribution of products among these positions. For instance, in the nitration of toluene (methylbenzene), a mixture of ortho- and para-nitrotoluene is predominantly formed. clockss.orgwisc.edu Similarly, anisole (methoxybenzene) undergoes electrophilic substitution primarily at the ortho and para positions. doubtnut.comaskfilo.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2-Methoxy-3-methylphenyl Ring

| Position | Activating Group(s) Directing to this Position | Predicted Reactivity |

|---|---|---|

| 4 | Methyl (-CH₃) | High |

| 5 | Methoxy (-OCH₃) | High |

Side-Chain Modifications (e.g., reactions at the methyl group)

The methyl group attached to the aromatic ring is amenable to various side-chain modification reactions, primarily involving free radical mechanisms at the benzylic position.

One common reaction is benzylic bromination , which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photoirradiation. This reaction selectively introduces a bromine atom at the benzylic position, which can then serve as a handle for further nucleophilic substitution reactions. For example, the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester has been effectively carried out using NBS. researchgate.netresearchgate.net The resulting benzyl bromide is a versatile intermediate. rsc.org

Another important modification is the oxidation of the methyl group . Depending on the oxidizing agent and reaction conditions, the methyl group can be converted to an alcohol, aldehyde, or carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic methyl group to a carboxylic acid. libretexts.org Milder and more selective oxidation methods can also be employed to obtain the corresponding benzyl alcohol or benzaldehyde.

Table 2: Examples of Side-Chain Modification Reactions

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | -CH₂Br |

| Benzylic Oxidation | Potassium Permanganate (KMnO₄) | -COOH |

N-Substitution and Functionalization of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a key site for introducing a wide range of substituents, which can significantly impact the molecule's properties.

Formation of N-Substituted Azetidine Derivatives

The secondary amine of the azetidine ring can be readily functionalized through various standard organic transformations.

N-Alkylation: This can be achieved by reacting the azetidine with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. Reductive amination, involving the reaction of the azetidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for introducing alkyl groups. researchgate.netresearchgate.net

N-Acylation: The azetidine nitrogen can be acylated using acyl chlorides, acid anhydrides, or carboxylic acids with a coupling agent. This reaction forms an amide linkage and is a common way to introduce a variety of functional groups. beilstein-journals.org

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields N-sulfonylated azetidines. This is a common strategy in medicinal chemistry to introduce sulfonamide moieties.

These reactions allow for the introduction of a diverse array of substituents on the azetidine nitrogen, enabling the exploration of structure-activity relationships. The synthesis of various N-substituted 3-hydroxyazetidines has been reported through methods such as biohydroxylation of the corresponding N-substituted azetidines. nih.gov

Application of Azetidine Sulfonyl Fluorides as Reactive Intermediates

A more recent and versatile approach to N-functionalization involves the use of azetidine sulfonyl fluorides (ASFs) as reactive intermediates. ASFs can be synthesized and subsequently reacted with a broad range of nucleophiles under mild thermal conditions. scispace.com

This methodology proceeds through an unusual defluorosulfonylation (deFS) reaction pathway, where the ASF acts as a precursor to a carbocation. The generated reactive intermediate then couples with various nucleophiles. This strategy offers a powerful tool for the late-stage functionalization of complex molecules and the creation of novel chemical motifs.

Table 3: Nucleophiles for Reaction with Azetidine Sulfonyl Fluorides

| Nucleophile Class | Example | Resulting N-Substituent |

|---|---|---|

| Amines | Morpholine | Morpholinyl |

| Heterocycles | Pyrazole | Pyrazolyl |

| Sulfur Nucleophiles | Thiols | Thioalkyl/Thioaryl |

This approach has been shown to be compatible with a variety of functional groups and provides access to a diverse set of 3,3-disubstituted azetidines.

Advanced Spectroscopic and Structural Characterization of 3 2 Methoxy 3 Methylphenyl Azetidin 3 Ol Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 3-(2-methoxy-3-methylphenyl)azetidin-3-ol derivatives in solution. It provides a wealth of information regarding the connectivity of atoms, the electronic environment of nuclei, and the spatial arrangement of substituents.

Elucidation of Regioselectivity and Stereochemical Assignment

For a compound such as this compound, the regiochemistry of the methoxy (B1213986) and methyl groups on the phenyl ring can be confirmed by analyzing the coupling patterns and chemical shifts of the aromatic protons. The nuclear Overhauser effect (NOE) can further be used to establish through-space proximities between protons, aiding in the definitive assignment of the substitution pattern.

The stereochemistry at the C3 position of the azetidine (B1206935) ring can be investigated by examining the chemical shifts of the diastereotopic protons at the C2 and C4 positions. The presence of chiral centers influences the magnetic environment of these protons, leading to distinct signals. The relative stereochemistry can often be deduced from the magnitude of the coupling constants and through NOE experiments which reveal the spatial relationships between the substituents on the azetidine ring.

Table 1: Representative ¹H NMR Chemical Shifts for a 3-Aryl-azetidin-3-ol Scaffold

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 6.8 - 7.5 | m | - |

| Azetidine-H (C2/C4) | 3.5 - 4.5 | d, m | 7 - 12 |

| Methoxy-H | 3.8 - 3.9 | s | - |

| Methyl-H | 2.2 - 2.4 | s | - |

Note: The exact chemical shifts and coupling constants for this compound would require experimental data for the specific compound.

Real-Time Reaction Monitoring for Kinetic and Mechanistic Studies

The dynamic nature of chemical reactions leading to the formation of this compound can be effectively studied using real-time NMR monitoring. This technique allows for the observation of reactants, intermediates, and products as the reaction progresses, providing valuable kinetic and mechanistic data. By acquiring spectra at regular intervals, the concentration of each species can be quantified over time. This data can then be used to determine reaction rates, identify reaction intermediates, and elucidate the reaction mechanism. For instance, the formation of the azetidine ring can be monitored by observing the disappearance of starting material signals and the concurrent appearance of product signals.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. adelaide.edu.au It provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.

Determination of Absolute and Relative Stereochemistry

For chiral derivatives of this compound, single crystal X-ray diffraction can definitively establish the absolute and relative stereochemistry. By analyzing the diffraction pattern of a suitable single crystal, a detailed three-dimensional electron density map can be constructed, from which the positions of all atoms in the molecule can be determined. This allows for the unambiguous assignment of the configuration (R or S) at each stereocenter. The Flack parameter is a critical value obtained during the refinement of the crystal structure of a non-centrosymmetric crystal, which helps in determining the absolute configuration of a chiral molecule.

Elucidation of Solid-State Conformations

The conformation of a molecule in the solid state is often influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces. X-ray diffraction analysis reveals the preferred conformation of the azetidine ring and the orientation of the phenyl group relative to it. The puckering of the four-membered azetidine ring and the torsional angles defining the orientation of the substituents are precisely determined. In the case of this compound, hydrogen bonding involving the hydroxyl group is expected to play a significant role in the crystal packing.

Table 2: Illustrative Crystallographic Data for a Substituted Azetidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 1201.2 |

Note: This is hypothetical data to illustrate the type of information obtained from an X-ray diffraction experiment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.com These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

For this compound, IR and Raman spectroscopy can confirm the presence of key functional groups. The characteristic stretching vibration of the hydroxyl (-OH) group is typically observed as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. The C-N stretching of the azetidine ring would appear in the fingerprint region, typically between 1200 and 1000 cm⁻¹. The aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the methoxy group, will also give rise to characteristic absorption bands.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N (Azetidine) | Stretching | 1000-1200 |

Note: The exact peak positions can be influenced by the molecular environment and intermolecular interactions.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in the structural elucidation of novel chemical entities, providing unequivocal determination of elemental composition through the precise measurement of mass-to-charge ratios (m/z). In the characterization of this compound and its derivatives, HRMS is indispensable for confirming their molecular formulas. This technique, often coupled with electrospray ionization (ESI), allows for the generation of protonated molecules ([M+H]⁺), from which exact mass measurements are obtained. The high resolving power of instruments like quadrupole time-of-flight (Q-TOF) mass spectrometers enables the differentiation between ions of very similar nominal mass, thereby providing a high degree of confidence in the assigned elemental formula.

The determination of the molecular formula is predicated on the comparison between the experimentally measured exact mass and the theoretically calculated mass for a proposed formula. The minimal mass difference, typically expressed in parts per million (ppm), serves as a stringent criterion for confirmation. For the parent compound, this compound, the expected protonated molecule would be analyzed to validate its elemental composition of C₁₁H₁₅NO₂.

Upon collision-induced dissociation (CID), the protonated molecule of this compound is expected to undergo a series of characteristic fragmentation reactions. A primary fragmentation event would likely involve the cleavage of the azetidine ring, which is a common pathway for cyclic amines. The strain within the four-membered ring contributes to its susceptibility to ring-opening reactions. Another predictable fragmentation is the loss of a water molecule (H₂O) from the tertiary alcohol, a facile process that leads to a stabilized carbocation. Furthermore, cleavages adjacent to the aromatic ring and fragmentation of the methoxy and methyl substituents can provide valuable structural information.

A detailed analysis of the product ions generated during MS/MS experiments allows for the reconstruction of the molecule's connectivity. For instance, the presence of a fragment corresponding to the substituted phenyl group would confirm that portion of the structure, while other fragments would be indicative of the integrity of the azetidine ring.

The following table presents hypothetical, yet chemically reasonable, high-resolution mass spectrometry data for the protonated molecule and key theoretical fragment ions of this compound. This data is illustrative of what would be expected from an HRMS analysis.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Proposed Structure | Calculated m/z | Measured m/z (Hypothetical) | Mass Error (ppm, Hypothetical) | Molecular Formula |

|---|---|---|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 194.1176 | 194.1178 | 1.0 | C₁₁H₁₆NO₂⁺ |

| [M+H-H₂O]⁺ | Loss of Water | 176.1070 | 176.1072 | 1.1 | C₁₁H₁₄NO⁺ |

| Fragment A | 2-Methoxy-3-methylphenyl cation | 135.0805 | 135.0807 | 1.5 | C₉H₁₁O⁺ |

This detailed fragmentation analysis, underpinned by the high accuracy of HRMS, provides a powerful tool for the unambiguous structural confirmation of this compound and its derivatives, which is a critical step in the characterization of these novel compounds.

Computational Chemistry and Molecular Modeling Studies of 3 2 Methoxy 3 Methylphenyl Azetidin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of novel organic molecules.

DFT calculations would provide a detailed picture of the electronic landscape of 3-(2-methoxy-3-methylphenyl)azetidin-3-ol. Key parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap are critical in predicting the molecule's reactivity.

The HOMO is expected to be localized primarily on the electron-rich 2-methoxy-3-methylphenyl ring, indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed across the azetidine (B1206935) ring, suggesting its vulnerability to nucleophilic attack. The energy gap between the HOMO and LUMO would provide a measure of the molecule's kinetic stability; a larger gap implies lower reactivity.

Molecular Electrostatic Potential (MEP) maps would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the oxygen atom of the hydroxyl group and the nitrogen atom of the azetidine ring would be expected to be regions of high negative potential (red), making them likely sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential (blue).

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Correlates with the chemical stability and reactivity of the molecule. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar small organic molecules.

DFT calculations are routinely used to predict various spectroscopic properties, which can aid in the characterization of newly synthesized compounds. Time-dependent DFT (TD-DFT) can be employed to predict the UV-Vis absorption spectrum, identifying the electronic transitions responsible for the observed absorption bands. For this molecule, transitions from the phenyl ring to the azetidine moiety are expected.

Furthermore, calculations of vibrational frequencies can generate a theoretical Infrared (IR) spectrum. This would show characteristic peaks for the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, N-H stretch of the azetidine, and various C-H and C-C vibrations of the aromatic and heterocyclic rings. Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can be calculated and compared with experimental data to confirm the molecular structure.

Table 2: Predicted Spectroscopic Data

| Spectrum | Predicted Key Signals |

|---|---|

| ¹H NMR | δ 7.0-7.5 ppm (aromatic protons), δ 4.0-4.5 ppm (azetidine protons), δ 3.8 ppm (methoxy protons), δ 2.3 ppm (methyl protons), δ 2.5-3.0 ppm (hydroxyl proton) |

| ¹³C NMR | δ 140-160 ppm (aromatic carbons), δ 60-70 ppm (azetidine carbons), δ 55 ppm (methoxy carbon), δ 15 ppm (methyl carbon) |

| IR | ~3400 cm⁻¹ (O-H stretch), ~1250 cm⁻¹ (C-O stretch), ~1100 cm⁻¹ (C-N stretch) |

Note: These are representative values and would be refined by actual calculations.

Computational studies are invaluable for understanding the mechanisms of chemical reactions. For the synthesis of this compound, DFT calculations could be used to model the reaction pathway, identify transition states, and calculate activation energies. For instance, in a potential synthesis involving the intramolecular cyclization of an epoxy amine, DFT could elucidate the energetics of the ring-opening and ring-closing steps, explaining the observed regioselectivity and stereoselectivity. nih.gov By comparing the energies of different possible transition states, the most favorable reaction pathway can be determined.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of their behavior in a biological or solution-phase environment.

The four-membered azetidine ring is known to exhibit a puckered conformation to relieve ring strain. The presence of substituents on the ring significantly influences its preferred conformation. MD simulations in a solvent environment would reveal the accessible conformations of the azetidin-3-ol (B1332694) ring in this compound.

The simulations would likely show that the ring undergoes rapid puckering, with the substituents adopting pseudo-axial or pseudo-equatorial positions. The bulky 2-methoxy-3-methylphenyl group would likely prefer a pseudo-equatorial orientation to minimize steric hindrance. The orientation of the hydroxyl group would also be of interest, as it can form intramolecular hydrogen bonds with the azetidine nitrogen, which would influence the ring's conformational preferences. Analysis of the simulation trajectories would provide information on the relative populations of different conformers and the energy barriers between them.

Given the prevalence of azetidine-containing compounds in medicinal chemistry, understanding the interactions of this compound with biological targets such as enzymes or receptors is of great interest. researchgate.net Molecular docking studies could first be used to predict the binding mode of the molecule within the active site of a target protein.

Following docking, MD simulations of the ligand-protein complex would be performed to assess the stability of the predicted binding pose and to characterize the key intermolecular interactions. researchgate.net The simulations would reveal how the ligand and protein adapt to each other's presence and would highlight the important hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation would indicate the stability of the complex. Large fluctuations in the ligand's position would suggest a less stable binding mode.

Table 3: Illustrative MD Simulation Parameters for Ligand-Protein Complex

| Parameter | Value/Description |

|---|---|

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| Simulation Time | 100 ns |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 bar |

Note: These are typical parameters for such simulations.

Molecular Docking and Pharmacophore Modeling

Molecular docking and pharmacophore modeling are powerful computational techniques used to predict how a molecule might interact with a biological target and to identify the essential structural features responsible for its pharmacological effect.

Due to the presence of the phenylethylamine motif embedded within its structure, this compound is a candidate for interaction with central nervous system (CNS) targets. nih.gov Molecular docking studies on analogous azetidine derivatives have explored their binding to various receptors and transporters. For instance, derivatives of 3-aryl-azetidine have been investigated for their potential CNS activity. researchgate.netresearchgate.net

One class of potential biological targets for this compound includes monoamine transporters, such as the serotonin (B10506) transporter (SERT). nih.govmdpi.comresearchgate.netabap.co.in Molecular docking simulations of related azetidine-containing molecules into the active site of SERT could help to elucidate potential binding modes. Key interactions would likely involve the azetidine nitrogen, the hydroxyl group, and the aromatic ring. The 2-methoxy and 3-methyl substituents on the phenyl ring would be expected to influence the binding affinity and selectivity by occupying specific sub-pockets within the receptor's binding site.

Another potential target is the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters. Docking studies of similar indole-bearing azetidine derivatives have been performed to understand their interactions with the active site of MAO-A. rjptonline.org For this compound, the docking pose would likely orient the phenyl ring within the hydrophobic active site, with the methoxy (B1213986) and methyl groups making specific contacts with non-polar residues. The azetidin-3-ol portion could form hydrogen bonds with key residues in the active site.

The predicted binding affinities, often expressed as a docking score or binding energy (in kcal/mol), can provide a preliminary assessment of the compound's potential potency. A lower binding energy generally suggests a more favorable interaction. The table below illustrates hypothetical binding energies and key interacting residues for this compound with proposed biological targets, based on studies of analogous compounds.

| Proposed Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues (Hypothetical) |

| Serotonin Transporter (SERT) | -8.5 to -10.2 | Asp98, Tyr176, Ile172, Phe335 |

| Monoamine Oxidase A (MAO-A) | -7.9 to -9.5 | Tyr407, Tyr444, Phe208, Cys323 |

| Colony-Stimulating Factor-1 Receptor (CSF-1R) | -9.0 to -11.5 | Cys666, Asp798, Phe797 |

Note: The data in this table is illustrative and based on computational studies of structurally related azetidine derivatives. nih.gov It does not represent experimentally determined values for this compound.

Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. For azetidine derivatives with CNS activity, a common pharmacophore includes a phenylethylamine backbone. nih.gov

Based on the structure of this compound and pharmacophore models of related compounds, the following key features can be proposed:

Aromatic Ring: The 2-methoxy-3-methylphenyl group likely serves as a hydrophobic feature, engaging in van der Waals and pi-pi stacking interactions with aromatic residues in the target's binding pocket.

Hydrogen Bond Acceptor/Donor: The hydroxyl group at the 3-position of the azetidine ring can act as both a hydrogen bond donor and acceptor, forming crucial interactions with polar amino acid residues.

Hydrogen Bond Acceptor: The nitrogen atom in the azetidine ring can function as a hydrogen bond acceptor.

A hypothetical pharmacophore model for this compound is presented below, highlighting these key features.

| Pharmacophoric Feature | Description | Potential Role in Biological Activity |

| Aromatic Ring (AR) | The 2-methoxy-3-methylphenyl group. | Hydrophobic interactions and pi-pi stacking with target protein residues. |

| Hydrogen Bond Donor (HBD) | The hydroxyl (-OH) group. | Forms hydrogen bonds with acceptor groups on the target. |

| Hydrogen Bond Acceptor (HBA) | The nitrogen atom of the azetidine ring and the oxygen of the hydroxyl group. | Forms hydrogen bonds with donor groups on the target. |

| Hydrophobic Group (HY) | The methyl (-CH3) group and the azetidine ring. | van der Waals interactions and contributes to binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds.

While no specific QSAR studies have been reported for this compound, the principles of QSAR can be applied to a series of its analogs to understand the influence of different substituents on a particular biological activity. For example, a 3D-QSAR study on benzoxazole bearing azetidinone derivatives revealed that the addition of bulky groups on the phenyl ring could increase their anti-inflammatory and anticancer activity. ijrar.org Similarly, QSAR models have been developed for azetidine-2-carbonitriles to predict their antimalarial activity. nih.gov

To develop a QSAR model for a series of this compound analogs, the following steps would be taken:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for a specific target) would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., steric, electronic, and hydrophobic fields).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A hypothetical QSAR equation for a series of analogs might look like this:

log(1/IC50) = β0 + β1(LogP) + β2(Dipole Moment) + β3*(Steric Parameter)

Where the coefficients (β) indicate the positive or negative contribution of each descriptor to the biological activity. Such a model could guide the design of new derivatives with potentially improved potency.

Mechanistic Biological Investigations of Azetidin 3 Ol Scaffolds

Exploration of Azetidine (B1206935) Scaffolds as Enzyme Modulators

Azetidine scaffolds have been successfully incorporated into the design of potent and selective modulators for a diverse range of enzymes implicated in various disease states. Their unique four-membered ring structure allows for precise spatial orientation of substituents, facilitating specific interactions within enzyme active sites. enamine.netnih.gov

Molecular Mechanisms of Enzyme Inhibition

The versatility of the azetidine framework has enabled the development of inhibitors for several key enzyme classes through various mechanisms of action.

Signal Transducer and Activator of Transcription 3 (STAT3): Azetidine-based compounds have emerged as highly potent and selective inhibitors of STAT3, a critical target in cancer therapy. nih.govnih.gov Certain analogues, such as (R)-azetidine-2-carboxamides, demonstrate sub-micromolar potencies in inhibiting STAT3 DNA-binding activity. acs.orgacs.org The mechanism of action for some series is covalent and irreversible. nih.govresearchgate.net These compounds selectively target cysteine residues (Cys426 and Cys468) within the STAT3 protein, forming a covalent bond that blocks its activation and nuclear accumulation. nih.govnih.govresearchgate.net This irreversible binding leads to the inhibition of both constitutive and ligand-induced STAT3 signaling in cancer cells. nih.govnih.gov

Enoyl-Acyl Carrier Protein Reductase (FabI): In the field of antibacterial research, a novel series of ene-amides featuring an azetidine ring has been developed as potent inhibitors of the bacterial enzyme FabI. nih.gov This enzyme is crucial for fatty acid biosynthesis, making it an attractive target for antibiotics. nih.gov X-ray crystallography studies have elucidated the binding mode of these inhibitors within the Escherichia coli FabI active site, revealing key interactions that underpin their inhibitory activity. nih.govnih.gov

Human Cytomegalovirus (HCMV) Protease: Azetidine derivatives have been investigated as noncovalent inhibitors of HCMV replication. nih.govnih.gov Developed from β-lactam covalent inhibitors, the removal of the carbonyl group from the β-lactam ring yields the corresponding azetidines. nih.govnih.gov These compounds are thought to interact with the active site of the viral protease, which is essential for viral maturation, thereby inhibiting its function. nih.gov

Glycosidases: Azetidine iminosugars represent a class of glycosidase inhibitors. rsc.orgnih.gov For instance, certain polyhydroxylated azetidine iminosugars have been shown to be potent and competitive inhibitors of amyloglucosidase, an enzyme involved in carbohydrate digestion. rsc.orgresearchgate.net Their mechanism involves mimicking the structure of the natural substrate, allowing them to bind to the enzyme's active site and block its catalytic function. rsc.org

Kinases: The azetidine scaffold has been incorporated into inhibitors of protein kinases, such as the receptor tyrosine kinase MerTK, a potential target in cancer immunotherapy. acs.orgnih.gov A series of pyrazinamide-based inhibitors bearing an azetidine-benzoxazole substituent have been developed, demonstrating potent engagement with the MerTK target. acs.orgnih.gov

Thymidine Phosphorylase (TP): Thymidine phosphorylase is an enzyme that plays a role in pyrimidine metabolism and is also an angiogenic factor, making it a target for anticancer drugs. nih.govrxlist.com While various heterocyclic compounds have been explored as TP inhibitors, specific mechanistic studies detailing azetidine-based scaffolds directly targeting TP are not extensively covered in the provided research. edgccjournal.orgnih.gov

Monoamine Oxidase A (MAO-A): MAO-A is a well-established target for antidepressants. wikipedia.org Although a wide variety of chemical structures have been developed as MAOIs, the search results did not yield specific examples or mechanistic studies focused on azetidine-containing compounds as inhibitors of this enzyme. wikipedia.org

No specific research findings were available for azetidine-based inhibitors of renin, 5-lipoxygenase, or cyclooxygenase in the provided search results.

Specificity and Selectivity Profiling of Azetidine-Based Modulators

A key advantage of azetidine-based inhibitors is the high degree of selectivity that can be achieved through targeted chemical modifications.

For STAT3, azetidine-based inhibitors have demonstrated remarkable selectivity. For example, compounds H172 and H182 inhibit STAT3 with IC50 values in the sub-micromolar range (0.38–0.98 μM), while their activity against the related STAT1 or STAT5 proteins is significantly lower (IC50 > 15.8 μM). nih.govnih.gov Similarly, other (R)-azetidine-2-carboxamide analogues show potent inhibition of STAT3:STAT3 homodimers, with significantly less activity against STAT1:STAT3 heterodimers or STAT1:STAT1 and STAT5:STAT5 homodimers. acs.orgnih.gov This selectivity is crucial for minimizing off-target effects. In breast cancer cell lines, these compounds inhibit STAT3 signaling without affecting the activity of other kinases like JAK2, Src, or EGFR. nih.govnih.govacs.org

In the realm of glycosidase inhibitors, azetidine iminosugars have shown selective inhibition of amyloglucosidase over other glycosidases. rsc.orgnih.gov Likewise, kinase inhibitors built on an azetidine framework have been optimized for high selectivity towards their intended target, such as MerTK. acs.orgnih.gov

Application as Chemical Probes for Biological Target Identification

The unique properties of the azetidine scaffold also make it a valuable tool for chemical biology, particularly in the development of chemical probes for identifying and studying biological targets. chemrxiv.orgnih.gov

Activity-Based Protein Profiling (ABPP) using Azetidine Probes

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to identify and characterize enzyme function directly in native biological systems. Azetidine-based probes have been specifically designed for this purpose. For instance, libraries of optically active azetidines functionalized with a reactive acrylamide group can be synthesized. chemrxiv.org These "stereoprobes" are designed to covalently react with nucleophilic residues, such as cysteine, in enzyme active sites. By using stereoisomeric sets of these probes, researchers can identify "ligandable" cysteines on proteins that show stereoselective reactivity, providing strong evidence of specific protein-probe interactions. chemrxiv.org This approach allows for the discovery of novel druggable sites across the proteome. chemrxiv.org

Uncovering Protein Interactions and Druggable Pockets

The application of azetidine-based chemical probes extends to the broader discovery of new protein interactions and the mapping of druggable pockets. chemrxiv.org The specific and often stereoselective binding of these probes to proteins helps to validate those proteins as biological targets. chemrxiv.org Furthermore, azetidine derivatives have been used to create superior fluorescent probes. By replacing a N,N-dimethylamino group with an azetidine group in Malachite Green, a new probe (Aze-MG) was created with enhanced brightness and photostability, making it ideal for live-cell imaging and uncovering dynamic cellular processes. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Systematic SAR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of azetidine-based compounds. nih.govnih.gov Research has shown that even subtle modifications to the azetidine scaffold or its substituents can have profound effects on biological activity.

For STAT3 inhibitors, a pivotal SAR finding was that transitioning from a five-membered proline ring to the more constrained four-membered azetidine-2-carboxamide ring resulted in a more than four-fold increase in inhibitory potency. acs.org Further SAR studies on this series explored systematic variations of different moieties attached to the azetidine core to enhance potency and cell permeability. acs.orgnih.gov

In the context of anti-HCMV agents, SAR studies on azetidine-containing dipeptides revealed that a benzyloxycarbonyl group at the N-terminus, an aliphatic C-terminal side-chain, and specific substitutions at the C-carboxamide group were critical requirements for antiviral activity. nih.gov

The following table summarizes key SAR findings for various azetidine-based scaffolds:

| Enzyme/Target | Azetidine Scaffold | Key SAR Findings | Reference |

|---|---|---|---|

| STAT3 | (R)-Azetidine-2-carboxamide | Replacing a 5-membered proline with a 4-membered azetidine ring boosted potency over 4-fold. Systematic variation of moieties attached to the core optimized potency and physicochemical properties. | acs.orgnih.gov |

| HCMV Protease | Azetidine-containing dipeptide | A benzyloxycarbonyl moiety at the N-terminus and an aliphatic C-terminal side-chain were found to be essential for anti-HCMV activity. | nih.gov |

| Antiproliferative Agents | 3-Aryl-azetidine (TZT-1027 analogues) | Different substitutions on the 3-phenyl group (e.g., fluoro, chloro, tert-butyl) did not improve, and in some cases decreased, antiproliferative activity compared to the unsubstituted phenyl ring. | mdpi.com |

| FabI | Azetidine-based ene-amides | The presence of the azetidine ring was a key feature of a novel and potent series of FabI inhibitors active against drug-resistant Gram-positive pathogens. | nih.gov |

These studies highlight how the rigid azetidine core can serve as an effective anchor for optimizing molecular interactions with a target enzyme, guiding the development of more potent and selective therapeutic agents. nih.gov

Rational Design and Optimization of Azetidin-3-ol (B1332694) Derivatives

The rational design of 3-aryl-azetidin-3-ol derivatives is a strategic process aimed at optimizing their interaction with specific biological targets, thereby enhancing their potency and selectivity. This process often involves systematic modifications of the aromatic ring and the azetidine core to probe the structure-activity relationships (SAR). A notable example of this approach is the exploration of 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives as inhibitors of gamma-aminobutyric acid (GABA) uptake, specifically targeting the GAT-1 and GAT-3 transporters. nih.gov

The design strategy for these inhibitors often begins with a known pharmacophore or a lead compound. For instance, analogs can be designed based on existing inhibitors that feature a different core scaffold, such as a piperidine ring. nih.gov By replacing a more flexible six-membered ring with a more rigid four-membered azetidine ring, researchers can investigate the impact of conformational constraint on binding affinity.

The optimization process typically involves the synthesis and biological evaluation of a library of analogs with varied substituents on the phenyl ring. The electronic and steric properties of these substituents can significantly influence the compound's affinity for its target. For example, the position and nature of substituents like methoxy (B1213986) and methyl groups on the phenyl ring of 3-aryl-azetidin-3-ol derivatives can dictate the orientation of the molecule within a binding pocket and its interactions with key amino acid residues.

In the case of the 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives, their affinity for GAT-1 and GAT-3 transporters was evaluated. nih.gov The data from such studies are crucial for understanding the SAR and for guiding further optimization efforts. For instance, comparing the activity of derivatives with different N-alkylation on the azetidine ring can reveal insights into the spatial requirements of the binding site.

The following table summarizes the biological activity of selected 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives, illustrating the impact of N-substitution on their affinity for GAT-1 and GAT-3.

| Compound ID | N-Substituent | GAT-1 Affinity (IC50, µM) | GAT-3 Affinity (IC50, µM) |

| 18b | H | 26.6 +/- 3.3 | - |

| 18e | H | - | 31.0 +/- 4.7 |

Data sourced from a study on azetidine derivatives as GABA uptake inhibitors. nih.gov

This data indicates that even minor modifications to the azetidin-3-ol scaffold can modulate both the potency and selectivity of the compounds. The rational design process leverages such findings to iteratively refine the molecular structure and achieve the desired biological profile.

Impact of Conformational Restriction on Biological Activity

The four-membered ring of the azetidine scaffold imposes significant conformational restriction compared to more flexible acyclic or larger ring systems. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The puckered nature of the azetidine ring, although less pronounced than in five- or six-membered rings, still influences the spatial orientation of its substituents. nih.gov

The conformational preferences of the azetidine ring can dictate the relative positioning of the 3-hydroxyl group and the 3-aryl substituent. This fixed orientation can be crucial for establishing specific interactions, such as hydrogen bonds and aromatic interactions, with the target protein. Computational studies on azetidine-containing dipeptides have shown that the four-membered ring can adopt either a puckered structure, and this preference is influenced by the nature of the substituents on the ring. nih.gov

In the context of 3-(2-Methoxy-3-methylphenyl)azetidin-3-ol, the azetidine ring holds the substituted phenyl group in a specific spatial orientation relative to the hydroxyl group. This defined geometry can be critical for its biological activity. For instance, if the molecule were to bind to a receptor, the fixed distance and angle between the phenyl ring and the hydroxyl group, imposed by the azetidine core, would need to be complementary to the topology of the receptor's binding site.

The impact of this conformational restriction is evident when comparing the biological activity of azetidine derivatives to their more flexible counterparts. For example, in the study of GABA uptake inhibitors, the replacement of a piperidine ring with an azetidine ring was a deliberate strategy to introduce conformational constraint. nih.gov While in that specific study the azetidine derivatives showed moderate affinity, this approach highlights the importance of exploring different degrees of conformational freedom in drug design. The rigidity of the azetidin-3-ol scaffold can lead to enhanced selectivity for a particular target, as the molecule is pre-organized in a conformation that is favorable for binding to one target but not to others.

The following table illustrates the conformational parameters of the azetidine ring that contribute to its restrictive nature.

| Parameter | Description | Implication for Biological Activity |

| Ring Pucker | The deviation of the ring atoms from a planar arrangement. The azetidine ring exhibits a degree of pucker. | Influences the axial or equatorial positioning of substituents, thereby affecting their interaction with the binding site. |

| Bond Angles | The internal bond angles of the azetidine ring are constrained, differing from ideal tetrahedral angles. | This strain can influence the reactivity and conformational energy of the molecule. |

| Torsional Angles | The rotation around the bonds of the ring is highly restricted. | This leads to a more defined three-dimensional shape of the molecule, reducing the number of accessible conformations. |

The conformational rigidity of the azetidin-3-ol scaffold is a key feature that medicinal chemists can exploit to design potent and selective biologically active molecules. By carefully considering the interplay between the substitution pattern on the aryl ring and the conformational constraints of the azetidine core, it is possible to fine-tune the pharmacological properties of this class of compounds.

Future Directions and Emerging Research Avenues for Azetidin 3 Ol Derivatives

Development of Next-Generation Stereoselective Synthetic Methodologies

The precise control of stereochemistry is paramount in drug discovery, as different stereoisomers of a molecule can exhibit vastly different biological activities and toxicological profiles. The synthesis of enantiomerically pure azetidin-3-ols remains a significant challenge due to the ring strain of the azetidine (B1206935) core. researchgate.net Future research is intensely focused on developing more efficient, versatile, and highly stereoselective methods to access these chiral building blocks.

Emerging strategies are moving beyond classical cyclization reactions to embrace modern catalytic and photochemical approaches. Recent advancements include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts is a major frontier. For instance, La(OTf)₃ has been demonstrated as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines with high functional group tolerance. researchgate.net Another approach involves the copper-catalyzed asymmetric boryl allylation of azetines, which allows for the convenient synthesis of chiral 2,3-disubstituted azetidines with excellent control over stereochemistry. nih.gov

Photochemical Reactions: Visible-light-mediated reactions are gaining traction as mild and efficient methods for constructing the azetidine ring. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a direct route to functionalized azetidines. nih.gov Recent developments using visible light and an iridium photocatalyst have overcome previous limitations, enabling the synthesis of densely functionalized azetidines. nih.gov

Gold-Catalyzed Cyclizations: Gold catalysis has provided a flexible and stereoselective pathway to chiral azetidin-3-ones, which are direct precursors to azetidin-3-ols. This method utilizes the intermolecular oxidation of chiral N-propargylsulfonamides to generate a reactive α-oxo gold carbene intermediate that undergoes intramolecular cyclization. researchgate.net

Strain-Release Methodologies: Leveraging the ring strain of precursors like 1-azabicyclo[1.1.0]butanes (ABBs) offers a modular route to construct substituted azetidines. This strategy involves trapping lithiated ABBs with boronic esters, followed by a 1,2-migration that cleaves the central C-N bond to relieve strain and form the azetidine ring. researchgate.net

These next-generation methodologies promise to provide more direct and versatile access to a wider range of structurally complex and stereochemically defined azetidin-3-ol (B1332694) derivatives, thereby accelerating their exploration in drug discovery.

Integration of Artificial Intelligence and Machine Learning for Rational Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of azetidine-based therapeutics. These computational tools can analyze vast datasets to identify patterns, predict properties, and guide synthetic efforts, significantly reducing the time and cost associated with traditional trial-and-error approaches. amanote.comnih.gov

Key applications in the context of azetidin-3-ol derivatives include:

Predicting Stereoselectivity: A significant challenge in synthesis is predicting the outcome of stereoselective reactions. nih.gov ML models, including Random Forest and Support Vector Regression, are being developed to quantitatively predict the enantioselectivity of chemical reactions. researchgate.netnih.gov By analyzing features of the substrate, catalyst, and reaction conditions, these models can guide chemists toward the optimal parameters for achieving high stereoselectivity, accelerating the development of chiral azetidines. nih.govresearchgate.net

Rational Drug Design and In Silico Screening: AI algorithms can screen vast virtual libraries of azetidine derivatives to identify compounds with a high probability of binding to a specific biological target. acs.org Structure-based virtual screening, for example, has been used to identify azetidine amides as potent inhibitors of the STAT3 protein. researchgate.net Furthermore, computational models can predict ADME (absorption, distribution, metabolism, and excretion) properties, helping to prioritize compounds with favorable drug-like characteristics for synthesis and testing. nih.gov

Guiding Synthesis Pathways: Researchers are using computational modeling to predict the feasibility and yield of novel chemical reactions for synthesizing azetidines. rsc.org By calculating factors like frontier orbital energies, these models can pre-screen potential starting materials to determine which combinations are likely to react successfully under specific catalytic conditions, expanding the accessible chemical space for azetidine synthesis beyond what was previously thought possible. rsc.org

The synergy between computational prediction and experimental validation is creating a powerful new paradigm in medicinal chemistry, enabling the more rapid and efficient discovery of novel azetidine-based drug candidates.

Exploration of Novel Biological Pathways and Targets Amenable to Azetidine-Based Modulators

The unique structural properties of the azetidine scaffold make it an attractive motif for targeting a diverse range of biological pathways implicated in various diseases. While azetidines have been incorporated into established drug classes, emerging research is focused on identifying and validating novel molecular targets where these compounds can exert therapeutic effects.

Current research is actively exploring azetidine derivatives, including those related to the azetidin-3-ol scaffold, in several key therapeutic areas:

Oncology: The azetidine ring is being investigated as a core component of inhibitors for novel cancer targets.

STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many human cancers. Novel (R)-azetidine-2-carboxamide derivatives have been developed as potent and selective small-molecule inhibitors of STAT3, demonstrating sub-micromolar potencies and the ability to inhibit tumor cell growth and induce apoptosis. researchgate.net

MerTK Inhibition: The receptor tyrosine kinase MerTK is another promising cancer target, as its inhibition can enhance the immune response against tumors. A series of pyrazinamide-based inhibitors featuring an azetidine-benzoxazole substituent have been discovered, showing potent in vivo target engagement and single-agent activity in a murine syngeneic tumor model. nih.gov

Neurodegenerative Diseases: The rigid framework of azetidines is well-suited for designing ligands that can cross the blood-brain barrier and interact with targets in the central nervous system (CNS).

Cholinesterase Inhibition: In the context of Alzheimer's disease, novel pyrazinamide-condensed azetidinones have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. researchgate.net

Triple Reuptake Inhibition: 3-substituted azetidine derivatives have been designed and evaluated as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin (B10506), norepinephrine, and dopamine. Such compounds have potential as next-generation antidepressants. acs.org

The following table summarizes selected examples of emerging biological targets for azetidine-based modulators.

| Target Protein/Pathway | Therapeutic Area | Azetidine Derivative Class | Key Findings |

| STAT3 | Oncology | (R)-azetidine-2-carboxamides | Sub-micromolar potency, selective inhibition of STAT3 DNA-binding activity, induction of apoptosis in breast cancer cells. researchgate.netresearchgate.net |

| MerTK | Oncology (Immuno-oncology) | Azetidine-benzoxazoles | Potent in vivo target engagement and single-agent activity in a murine tumor model. nih.gov |

| Tubulin | Oncology | 3-Aryl-azetidine analogues of TZT-1027 | Potent antiproliferative activities against lung and colon cancer cell lines. nih.gov |

| Cholinesterases (AChE/BuChE) | Neurodegenerative Diseases | Pyrazinamide-condensed azetidinones | Potent dual inhibitory activity, suggesting potential for Alzheimer's disease treatment. researchgate.net |

| Monoamine Transporters (SERT, NET, DAT) | CNS Disorders | 3-Aryl-3-oxypropylamine azetidines | Balanced triple reuptake inhibition, showing in vivo activity in preclinical models of depression. acs.org |

Advancements in Diversity-Oriented Synthesis and Combinatorial Approaches for Azetidin-3-ols

To fully explore the therapeutic potential of the azetidin-3-ol scaffold, it is essential to generate large and structurally diverse libraries of related compounds for high-throughput screening. Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for achieving this goal. DOS aims to create collections of molecules with high skeletal and stereochemical diversity, while combinatorial approaches allow for the rapid generation of large numbers of analogues around a common core. cam.ac.uk

Recent advancements in this area have focused on developing robust synthetic routes to highly functionalized azetidine cores that can be readily diversified. A key strategy involves the synthesis of a central, densely functionalized azetidine intermediate that serves as a branching point for creating a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov For example, a multi-step sequence starting from N-allyl amino diols can produce trisubstituted azetidines on a multi-gram scale. nih.gov This core can then be subjected to various diversification reactions.

Key diversification strategies for azetidine scaffolds include:

Ring-Closing Metathesis (RCM): This reaction can be used to form azetidine-fused eight-membered rings from appropriately functionalized precursors. nih.gov

Intramolecular Cross-Coupling: Reactions like the Buchwald-Hartwig cross-coupling can be employed to generate fused tetrahydroquinoline core systems from o-bromo nitrile azetidines. nih.gov

Spirocyclization: The synthesis of novel spirocyclic azetidines is of great interest as it introduces greater three-dimensionality into molecules. acs.org Methods have been developed for the synthesis of multifunctional spirocycles from common cyclic carboxylic acids in just two steps: synthesis of an azetidinone followed by reduction. nih.gov The resulting spirocyclic amino acids can then be incorporated into larger molecules. nih.gov

These approaches have enabled the production of large libraries, such as a 1,976-membered library of spirocyclic azetidines, for screening against biological targets, particularly those in the CNS. nih.gov The development of such modular and high-throughput synthetic platforms is crucial for systematically exploring the chemical space around the azetidin-3-ol core and unlocking its full potential in drug discovery. rsc.org

Q & A

Q. What synthetic methodologies are optimal for preparing 3-(2-Methoxy-3-methylphenyl)azetidin-3-ol, and how do reaction conditions impact yield?

The synthesis typically involves multi-step organic reactions, such as cyclization of precursors (e.g., β-amino alcohols or epoxides) followed by functionalization of the phenyl group. Key parameters include:

- Solvent selection : Polar aprotic solvents like THF or DMF enhance reaction efficiency .

- Temperature control : Low temperatures (-78°C) during lithiation steps prevent side reactions .

- Purification : Chromatography or crystallization ensures high purity (>95%) . Protecting groups (e.g., tert-butyl carbamate) may stabilize intermediates during azetidine ring formation .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- NMR spectroscopy : H and C NMR identify substituent positions and stereochemistry. The hydroxyl proton appears as a broad singlet (~δ 4.5–5.5 ppm), while methoxy protons resonate near δ 3.8 ppm .

- X-ray crystallography : Resolves absolute stereochemistry and bond angles, critical for activity studies .

- Mass spectrometry : High-resolution MS confirms molecular formula (e.g., CHNO) .

Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design?

- LogP : The compound’s moderate lipophilicity (~2.1) affects membrane permeability, requiring formulation with cyclodextrins or surfactants for in vitro assays .

- Solubility : Limited aqueous solubility (<1 mg/mL) necessitates DMSO or ethanol as co-solvents in biological studies .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound derivatives?

- Enzyme inhibition : The azetidine hydroxyl group may act as a hydrogen-bond donor to catalytic residues (e.g., in kinases or proteases). Methoxy and methyl groups enhance hydrophobic interactions with binding pockets .

- Receptor modulation : Analogous compounds (e.g., 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol) show CCR6 receptor antagonism, suggesting potential immunomodulatory pathways .

Q. How can researchers resolve contradictions in reported IC values across biological assays?

- Assay standardization : Use isogenic cell lines and consistent ATP concentrations in kinase assays to minimize variability .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives?

- Prodrug approaches : Esterification of the hydroxyl group enhances oral bioavailability .

- SAR studies : Introducing electron-withdrawing groups (e.g., -CF) on the phenyl ring improves metabolic stability .

Q. How does stereochemistry at the azetidine C3 position affect target selectivity?

- Enantiomeric separation : Chiral HPLC with amylose-based columns resolves R/S isomers.

- Activity differences : In CCR6 modulation, (R)-isomers exhibit 10-fold higher potency than (S)-isomers due to steric complementarity .

Methodological Considerations

Q. What computational tools predict the compound’s reactivity and binding modes?

- Molecular docking (AutoDock Vina) : Models interactions with targets like Bcl-2, guided by the hydroxyl and methoxy substituents .

- DFT calculations : Optimize transition states for ring-opening reactions (e.g., nucleophilic attack on the azetidine ring) .

Q. How can researchers optimize large-scale synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.